4-Formyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
4-Formyl-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the benzothiophene family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-benzothiophene-2-carboxylic acid typically involves the functionalization of the benzothiophene core. One common method includes the formylation of benzothiophene derivatives followed by carboxylation. Specific reaction conditions, such as the use of formylating agents like Vilsmeier-Haack reagent and subsequent carboxylation using carbon dioxide under high pressure, are often employed.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: 4-Carboxy-1-benzothiophene-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-Formyl-1-benzothiophene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Formyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzo[b]thiophene-2-carboxylic acid
- 4-Hydroxybenzo[b]thiophene-2-carboxylic acid
- 4-Aminobenzo[b]thiophene-2-carboxylic acid
Uniqueness
4-Formyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which confer distinct reactivity and potential biological activity. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Biological Activity
4-Formyl-1-benzothiophene-2-carboxylic acid is a compound notable for its unique structural features, including both formyl and carboxylic acid functional groups. These characteristics not only confer distinct reactivity but also suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiophene core with an aldehyde and a carboxylic acid group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the formyl and carboxylic acid groups allows for:
- Hydrogen Bonding : These functional groups can form hydrogen bonds with amino acids in proteins, potentially altering enzyme activity.
- Electrostatic Interactions : The charged nature of the carboxylic acid may facilitate electrostatic interactions with positively charged residues in proteins or nucleic acids.
This interaction can lead to the inhibition of specific enzymes or modulation of receptor activities, contributing to its observed biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways resulting in programmed cell death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methoxybenzo[b]thiophene-2-carboxylic acid | Methoxy group instead of formyl | Moderate antimicrobial activity |
4-Hydroxybenzo[b]thiophene-2-carboxylic acid | Hydroxyl group; less reactive | Antioxidant properties |
4-Aminobenzo[b]thiophene-2-carboxylic acid | Amino group; basic character | Potential anticancer activity |
This compound stands out due to its dual functionality (formyl and carboxylic acid), which enhances its reactivity and potential interactions with biological targets .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance:
- Synthesis and Testing : A series of derivatives were synthesized to evaluate their antimicrobial potency against resistant bacterial strains. Results indicated that modifications at the benzothiophene core significantly influenced activity levels .
- In Vivo Studies : Animal model studies demonstrated that certain derivatives exhibited reduced tumor growth rates compared to controls, supporting the compound's potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
4-formyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMIRRRAONYKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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